(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide
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Overview
Description
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide is a chiral compound with a unique three-membered epoxide ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide typically involves the epoxidation of alkenes. One common method is the epoxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid . The reaction is stereospecific, meaning the stereochemistry of the starting material determines the stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale epoxidation reactions using stable and commercially available peroxy acids. The process requires careful control of reaction conditions to ensure high yield and purity of the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidation reactions.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can attack the epoxide ring.
Major Products
Oxidation: The major products are often diols or ketones.
Reduction: The major products are typically diols.
Substitution: The products depend on the nucleophile used but can include alcohols or amines.
Scientific Research Applications
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide involves its interaction with molecular targets and pathways. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-tartaric acid: Another chiral compound with similar stereochemistry.
(2R,3R)-dihydroquercetin: A flavonoid with antioxidant properties
Uniqueness
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide is unique due to its specific epoxide ring structure and the presence of both cyclohexyl and phenyl groups. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H19NO2 |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C15H19NO2/c17-15(16-12-9-5-2-6-10-12)14-13(18-14)11-7-3-1-4-8-11/h1,3-4,7-8,12-14H,2,5-6,9-10H2,(H,16,17)/t13-,14-/m1/s1 |
InChI Key |
ZZWHZXCGXKWMNB-ZIAGYGMSSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)[C@H]2[C@H](O2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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